1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea is an organic compound classified under the urea derivatives. It features a cyclohexyl group and a trifluoromethyl-substituted phenyl group, which imparts unique chemical properties. The compound's chemical formula is and it has a molecular weight of approximately 286.3 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science .
The synthesis of 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with a suitable amine precursor that contains the trifluoromethylphenyl moiety. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction can be performed at room temperature or slightly elevated temperatures. In some cases, catalysts such as triethylamine may be employed to enhance reaction efficiency .
Synthetic Route:
In industrial settings, larger-scale production may utilize batch or continuous flow reactors to optimize mixing and control reaction conditions. Subsequent purification steps typically involve crystallization, filtration, and recrystallization to obtain the desired purity of the product .
The molecular structure of 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea can be represented as follows:
The compound features a urea functional group attached to both a cyclohexyl ring and a phenyl ring substituted with trifluoromethyl groups, contributing to its unique properties .
1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea can undergo several chemical reactions, including:
The products formed from these reactions include ketones, aldehydes, and various substituted derivatives depending on the reagents employed .
The mechanism of action for 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea primarily involves its interaction with biological targets at the molecular level. This compound has been investigated for its potential role as an enzyme inhibitor or receptor modulator, particularly in pharmaceutical applications. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with target sites within biological systems .
Relevant data regarding these properties can be found in chemical databases such as PubChem or Sigma-Aldrich .
1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea has several scientific applications:
1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea belongs to the N,N'-disubstituted urea class, characterized by a carbonyl group flanked by two nitrogen atoms, each linked to distinct substituents. Its systematic IUPAC name denotes the cyclohexyl group attached to one urea nitrogen and the ortho-trifluoromethylphenyl moiety to the other. The molecular formula (C₁₄H₁₇F₃N₂O) reflects its 14-carbon backbone, trifluoromethyl group, and urea core. Alternative naming conventions include positional indicators for the trifluoromethyl group (e.g., ortho vs. meta or para), as seen in closely related compounds like 1-cyclohexyl-3-(3-trifluoromethylphenyl)urea [6]. This structural classification underscores its role as a synthetic intermediate or pharmacophore in medicinal chemistry.
Table 1: Nomenclature and Structural Variants of Selected Urea Derivatives
Compound Name | Substituent Position | Molecular Formula |
---|---|---|
1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea | ortho-CF₃ | C₁₄H₁₇F₃N₂O |
1-Cyclohexyl-3-(4-(trifluoromethyl)phenyl)urea | para-CF₃ | C₁₄H₁₇F₃N₂O |
1-Cyclohexyl-3-(3-trifluoromethylphenyl)urea | meta-CF₃ | C₁₄H₁₇F₃N₂O |
1-Cyclohexyl-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea | Complex heterocycle | C₁₈H₂₄F₃N₃O₂ |
The trifluoromethyl (CF₃) group profoundly influences the compound’s physicochemical and biological properties:
The cyclohexyl group contributes:
Table 2: Impact of Key Substituents on Compound Properties
Substituent | Key Contributions | Biological Implications |
---|---|---|
Trifluoromethyl (CF₃) | - Enhanced binding affinity- Metabolic stability | Prolonged half-life; target potency retention |
Cyclohexyl | - Lipophilicity- Steric constraint | Improved membrane penetration; conformational selectivity |
Urea derivatives have evolved from simple diuretics to targeted therapeutics:
Table 3: Evolution of Urea-Based Therapeutics
Era | Representative Drug | Therapeutic Area | Mechanism |
---|---|---|---|
1950s–1960s | Tolbutamide | Diabetes | Pancreatic K⁺-ATP channel modulation |
2000s | Sorafenib | Oncology | Multikinase inhibition (RAF/VEGFR) |
2010s–Present | TPPU | Inflammation/Neuroprotection | Soluble epoxide hydrolase inhibition |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3